

AF 568 NHS Ester: Application Notes and Protocols for Confocal Microscopy

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305

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Introduction

AF 568 NHS ester is a bright, photostable, orange-fluorescent dye that is widely used for labeling proteins, antibodies, and other biomolecules for analysis in confocal microscopy and other fluorescence-based applications.^{[1][2][3]} Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on target molecules to form stable amide bonds.^[4] With an excitation maximum around 572-578 nm and an emission maximum around 598-603 nm, AF 568 is well-suited for excitation by the common 561 nm laser line in confocal microscopes.^{[5][6]} This dye is characterized by its high quantum yield and extinction coefficient, contributing to its bright fluorescence signal.^{[5][6]} Furthermore, its fluorescence is pH-insensitive between pH 4 and 10, making it a reliable probe in various biological buffers.^{[2][7][8]}

Photophysical and Chemical Properties

The key characteristics of **AF 568 NHS ester** are summarized in the table below, providing essential data for experimental planning and instrument setup.

Property	Value	Reference
Excitation Maximum (λ_{ex})	572 - 578 nm	[5][7][8][9][10][11]
Emission Maximum (λ_{em})	598 - 603 nm	[1][5][6][7][8][9][10][11]
Molar Extinction Coefficient (ϵ)	$\sim 88,000 - 94,238 \text{ cm}^{-1}\text{M}^{-1}$	[5][6][9][10]
Fluorescence Quantum Yield (Φ)	~ 0.912	[5][6]
Molecular Weight	$\sim 791.8 - 994.18 \text{ Da}$	[6][9][10]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[4]
Reactivity	Primary amines ($-\text{NH}_2$)	[2][4][10]
Solubility	Good in water, DMSO, and DMF	[6][10]

Applications in Confocal Microscopy

AF 568 is a versatile dye for a range of applications in confocal microscopy, including:

- Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections.
- Cell Surface Labeling: Staining of cell surface proteins on live or fixed cells.
- Flow Cytometry: Conjugation to antibodies for the identification and sorting of cell populations.
- Western Blotting: As a fluorescent probe for the detection of proteins on membranes.[5]

Experimental Protocols

I. Protein and Antibody Labeling with AF 568 NHS Ester

This protocol describes the general procedure for conjugating **AF 568 NHS ester** to a protein or antibody.

A. Reagent Preparation

- Protein Solution:
 - Dissolve the protein or antibody in a buffer free of primary amines, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4.[12]
 - For optimal labeling, the protein concentration should be between 2-10 mg/mL.[9][12] If the concentration is too low, concentrate the protein using an appropriate method.
 - Remove any preservatives like sodium azide or thimerosal, as they can interfere with the conjugation reaction.[12]
- Reaction Buffer:
 - Prepare a 1 M sodium bicarbonate solution or a 1 M phosphate buffer with a pH of ~9.0. [12][13]
- **AF 568 NHS Ester** Stock Solution:
 - Immediately before use, bring the vial of **AF 568 NHS ester** to room temperature.[9]
 - Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9] [12] Vortex or pipette to ensure it is fully dissolved.

B. Conjugation Reaction

- Create a protein labeling stock solution by mixing 900 μ L of the target protein solution with 100 μ L of the 1 M reaction buffer.[12][13] The final pH of the solution should be between 8.0 and 9.0.[12][13]
- While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM **AF 568 NHS ester** stock solution. The optimal molar ratio of dye to protein can vary, but a starting point of a 10:1 molar ratio is recommended.[13]
- Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.[9] [14]

C. Purification of the Conjugate

- Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH ~7.4).[9][14]
- Apply the reaction mixture to the column.[9]
- Elute with PBS. The first colored band to elute is the dye-protein conjugate.[9]
- Collect the fractions containing the labeled protein.

D. Characterization of the Conjugate (Optional but Recommended)

The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm). The optimal DOS for most antibodies is typically between 2 and 10.[12]

E. Storage

Store the purified conjugate at 4°C for short-term storage or at -20°C in the presence of a cryoprotectant like 50% glycerol for long-term storage.[15] Protect from light.[5][15]

II. Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AF 568-conjugated antibody for immunofluorescence staining of fixed and permeabilized cells.

A. Cell Preparation

- Grow cells on sterile glass coverslips or in imaging-compatible plates.
- Wash the cells briefly with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

B. Permeabilization and Blocking

- If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum or 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.[16]

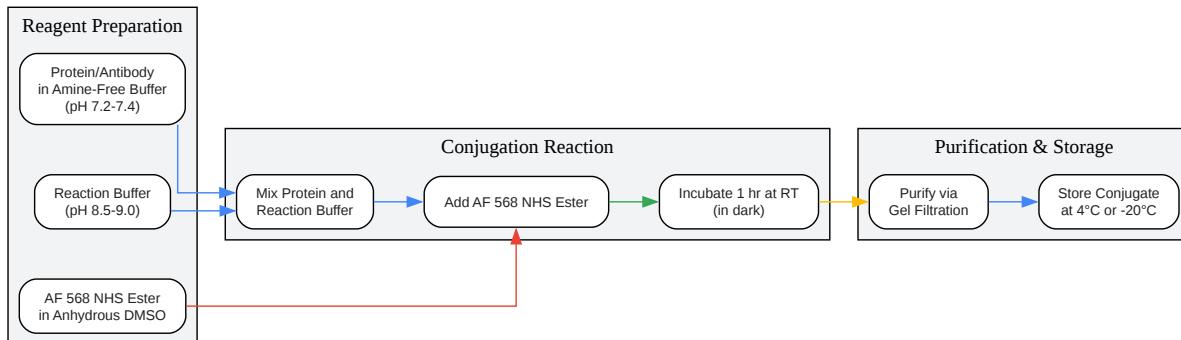
C. Antibody Incubation

- Dilute the AF 568-conjugated primary or secondary antibody in the blocking solution to the predetermined optimal concentration.
- Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Wash the cells three times with PBS for 5 minutes each, while protecting them from light.

D. Counterstaining and Mounting

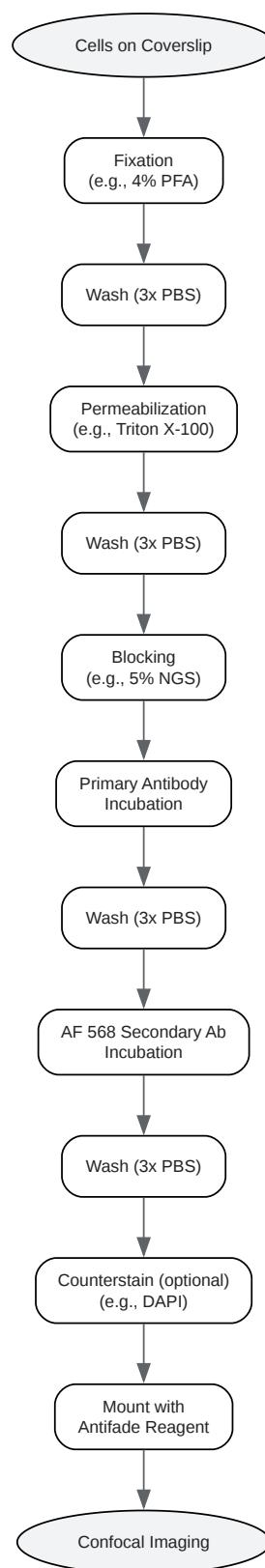
- (Optional) Counterstain the nuclei with a fluorescent nuclear marker like DAPI (4',6-diamidino-2-phenylindole) by incubating for 5-10 minutes.[16]
- Wash the cells two to three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Seal the edges of the coverslip with nail polish and allow it to dry.
- Store the slides at 4°C in the dark until imaging.

Visualizations



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Caption: Workflow for labeling proteins or antibodies with **AF 568 NHS ester**.

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Caption: Step-by-step workflow for indirect immunofluorescence staining.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No or Weak Signal	Antibody concentration is too low.	Perform a titration to determine the optimal antibody concentration. [17]
Target protein is not expressed or is at very low levels.	Use a positive control cell line or tissue to validate the antibody and protocol. [17]	
Inefficient labeling (low DOS).	Optimize the dye-to-protein ratio during the conjugation reaction.	
Photobleaching.	Use an anti-fade mounting medium. Minimize exposure to the excitation laser.	
Incorrect imaging settings.	Ensure the excitation and emission settings on the confocal microscope are appropriate for AF 568. [17]	
High Background/ Non-specific Staining	Inadequate blocking.	Increase the blocking time or try a different blocking agent.
Antibody concentration is too high.	Reduce the concentration of the primary or secondary antibody. [18]	
Insufficient washing.	Increase the number and/or duration of the wash steps.	
Dye aggregation.	Centrifuge the antibody conjugate before use to pellet any aggregates.	
Tissue autofluorescence.	Use a spectral imaging system to separate the specific signal from the autofluorescence, or use an autofluorescence quenching kit. [19]	

Non-specific binding of the dye.

Negatively charged dyes can bind to positively charged areas in tissue. Consider using a signal enhancer solution to block these charges.[\[19\]](#)

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